(S)-WAY 100135 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

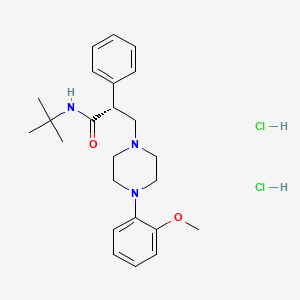

(2R)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H/t20-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGZNBYDSDEOED-FJSYBICCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H](CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149007-54-5 | |

| Record name | (S)-WAY 100135 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-WAY 100135 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, a key player in the modulation of mood, anxiety, and cognition.[1][2] This technical guide provides an in-depth overview of the mechanism of action of (S)-WAY 100135, summarizing key quantitative data, detailing experimental methodologies, and visualizing its interaction with cellular signaling pathways. Initially considered highly selective for the 5-HT1A receptor, further research has revealed its activity at other serotonin receptor subtypes, highlighting the importance of a comprehensive understanding of its pharmacological profile.[3][4][5]

Core Mechanism of Action: 5-HT1A Receptor Antagonism

(S)-WAY 100135 primarily exerts its effects by competitively blocking the activation of 5-HT1A receptors by the endogenous neurotransmitter serotonin. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.[3] Blockade of these receptors by (S)-WAY 100135 prevents the downstream signaling cascades typically initiated by serotonin, leading to a variety of physiological and behavioral effects.

Quantitative Data Summary

The binding affinity and functional potency of (S)-WAY 100135 and its racemate have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of WAY 100135 Enantiomers and Racemate

| Compound | Receptor | Preparation | Radioligand | pKi | Ki (nM) | Reference |

| (+/-)-WAY 100135 | 5-HT1A | Rat Hippocampus | [3H]8-OH-DPAT | - | 34 (IC50) | [6] |

| (S)-WAY 100135 | 5-HT1A | - | - | - | 15 (IC50) | [1][2] |

| (+)-WAY 100135 | 5-HT1A | Human | [3H]8-OH-DPAT | 8.9 | 1.26 (Kd) | [7] |

| (+)-WAY 100135 | 5-HT1D | - | - | 7.58 | ~26 | [3][4][5] |

| (+)-WAY 100135 | 5-HT1B | - | - | 5.82 | ~1514 | [3][4][5] |

| (+/-)-WAY 100135 | Various (α1, α2, D2, 5-HT1B, 5-HT1C, 5-HT2) | - | - | - | >1000 (IC50) | [1] |

Table 2: Functional Activity of WAY 100135 Enantiomers and Racemate

| Compound | Assay | Tissue/System | Agonist | pA2 | ED50 (mg/kg) | Reference |

| (+/-)-WAY 100135 | Inhibition of 5-carboxamido-tryptamine action | Guinea-pig ileum | 5-CT | 7.2 | - | [6] |

| (+)-WAY 100135 | Antagonism of 5-HT induced hyperpolarization | Rat superior cervical ganglion | 5-HT | 7.5 | - | [8] |

| (-)-WAY 100135 | Antagonism of 5-HT induced hyperpolarization | Rat superior cervical ganglion | 5-HT | 6.3 | - | [8] |

| (S)-WAY 100135 | Reversal of 8-OH-DPAT-induced decrease in 5-HT | Rat ventral hippocampus (microdialysis) | 8-OH-DPAT | - | ~3.3 |

Signaling Pathways Modulated by (S)-WAY 100135

As an antagonist, (S)-WAY 100135 blocks the canonical and non-canonical signaling pathways activated by 5-HT1A receptor agonists.

Canonical Gi/o Signaling Pathway

The primary signaling mechanism of the 5-HT1A receptor involves the activation of Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Furthermore, the βγ subunits of the activated G-protein can directly modulate ion channels, most notably activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to neuronal hyperpolarization and inhibition of neuronal firing.[3] (S)-WAY 100135, by blocking the receptor, prevents these inhibitory effects.

Modulation of the ERK/MAPK Pathway

The 5-HT1A receptor has also been shown to modulate the extracellular signal-regulated kinase (ERK) / mitogen-activated protein kinase (MAPK) pathway. This signaling cascade is crucial for regulating cellular processes like proliferation, differentiation, and survival. The effect of 5-HT1A receptor activation on the ERK pathway appears to be cell-type specific, with some studies reporting activation and others inhibition. As an antagonist, (S)-WAY 100135 would be expected to block these effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of (S)-WAY 100135.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (Ki or IC50) of (S)-WAY 100135 for the 5-HT1A receptor.

-

Materials:

-

Membrane preparations from cells expressing the 5-HT1A receptor (e.g., rat hippocampus or transfected cell lines).

-

Radioligand: Typically [3H]8-OH-DPAT, a 5-HT1A receptor agonist.

-

(S)-WAY 100135 dihydrochloride and other competing ligands.

-

Assay buffer (e.g., Tris-HCl with cofactors).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand ([3H]8-OH-DPAT) and varying concentrations of the unlabeled competitor drug ((S)-WAY 100135).

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the concentration of (S)-WAY 100135 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Electrophysiology in Dorsal Raphe Nucleus

Electrophysiological recordings are used to measure the electrical activity of neurons and assess the functional effects of drugs on ion channels and neuronal firing.

-

Objective: To determine the antagonist properties of (S)-WAY 100135 at presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus (DRN).

-

Materials:

-

Anesthetized rat or in vitro brain slice preparation containing the DRN.

-

Recording microelectrode.

-

Amplifier and data acquisition system.

-

This compound and a 5-HT1A agonist (e.g., 8-OH-DPAT).

-

-

Procedure:

-

Position the recording electrode in the DRN to record the spontaneous firing of individual serotonergic neurons.

-

Establish a stable baseline firing rate.

-

Administer the 5-HT1A agonist (8-OH-DPAT), which will inhibit the firing of the neuron.

-

After the firing rate has stabilized at the new, lower rate, administer (S)-WAY 100135.

-

Observe the reversal of the agonist-induced inhibition of firing, indicating antagonist activity.

-

Alternatively, pre-treat with (S)-WAY 100135 and then administer the agonist to demonstrate a blockade of the agonist's effect.

-

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.

-

Objective: To assess the effect of (S)-WAY 100135 on basal and agonist-modulated serotonin (5-HT) release in a specific brain region (e.g., hippocampus).

-

Materials:

-

Freely moving rat with a surgically implanted microdialysis probe in the hippocampus.

-

Microdialysis pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound and a 5-HT1A agonist (e.g., 8-OH-DPAT).

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

-

Procedure:

-

Perfuse the microdialysis probe with aCSF at a constant flow rate.

-

Collect baseline dialysate samples to measure basal extracellular 5-HT levels.

-

Administer the 5-HT1A agonist (8-OH-DPAT), which will decrease extracellular 5-HT levels by activating presynaptic autoreceptors.

-

Administer (S)-WAY 100135 and continue to collect dialysate samples.

-

Observe the reversal of the agonist-induced decrease in 5-HT levels, demonstrating antagonism at the autoreceptor.

-

Analyze the 5-HT concentration in the dialysate samples using HPLC.

-

Off-Target Effects and Partial Agonism

While (S)-WAY 100135 is a potent 5-HT1A antagonist, it is not entirely selective. Studies have shown that it also acts as a partial agonist at the 5-HT1D receptor with an affinity similar to that for the 5-HT1A receptor.[3][4][5] Its affinity for the 5-HT1B receptor is significantly lower.[3][4][5] This partial agonism at 5-HT1D receptors should be considered when interpreting experimental results, as it may contribute to the overall pharmacological profile of the compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in the central nervous system. Its primary mechanism of action is the potent and selective antagonism of both presynaptic and postsynaptic 5-HT1A receptors, thereby blocking the inhibitory signaling cascades initiated by serotonin. However, its partial agonist activity at 5-HT1D receptors adds a layer of complexity to its pharmacological profile. The detailed quantitative data, understanding of its impact on signaling pathways, and the established experimental protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this important compound.

References

- 1. Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased functional coupling of 5-HT1A autoreceptors to GIRK channels in Tph2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 7. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

(S)-WAY 100135 Dihydrochloride: A Technical Guide to a Selective 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-WAY 100135 dihydrochloride (B599025), a potent and selective antagonist of the 5-HT1A receptor. This document details its chemical properties, mechanism of action, selectivity profile, and key experimental methodologies for its characterization.

Introduction

(S)-WAY 100135, chemically known as (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride, is a phenylpiperazine derivative widely utilized in scientific research as a selective 5-HT1A receptor antagonist.[1] Initially lauded for its high selectivity, subsequent studies have revealed a more complex pharmacological profile, including partial agonist activity at other serotonin (B10506) receptor subtypes. This guide aims to provide a detailed resource for researchers employing (S)-WAY 100135 in their studies.

Chemical and Physical Properties

(S)-WAY 100135 dihydrochloride is a white to off-white solid powder. It is soluble in Dimethyl sulfoxide (B87167) (DMSO) and to a lesser extent in water.[2]

| Property | Value |

| Chemical Name | (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride[1] |

| Molecular Formula | C24H33N3O2.2HCl |

| Molecular Weight | 468.47 g/mol |

| CAS Number | 149007-54-5 |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO, sparingly soluble in water[2] |

Mechanism of Action: A Selective 5-HT1A Antagonist

(S)-WAY 100135 acts as a potent and selective competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous ligand serotonin (5-HT), couples to inhibitory Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] By blocking the binding of serotonin and other agonists, (S)-WAY 100135 prevents this signaling cascade.

The 5-HT1A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor and the inhibitory action of (S)-WAY 100135.

Pharmacological Profile: Potency and Selectivity

(S)-WAY 100135 exhibits high affinity for the 5-HT1A receptor, with reported IC50 values in the low nanomolar range. While initially considered highly selective, further studies have demonstrated affinity and partial agonist activity at other serotonin receptor subtypes, particularly 5-HT1D and 5-HT1B receptors.[1][2]

Binding Affinity and Functional Activity

The following tables summarize the quantitative data for the binding affinity and functional potency of (S)-WAY 100135 at various receptors.

Table 1: 5-HT1A Receptor Binding and Functional Data

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 15 nM | - | - | |

| IC50 | 34 nM | Rat | Radioligand Binding (Hippocampus) | [3][4] |

| pA2 | 7.2 | Guinea Pig | Functional Assay (Ileum) | [3] |

Table 2: Selectivity Profile

| Receptor | pKi | Species | Notes | Reference |

| 5-HT1A | ~7.6 | - | High Affinity Antagonist | [1][2] |

| 5-HT1B | 5.82 | - | Partial Agonist | [1][2] |

| 5-HT1D | 7.58 | - | Partial Agonist | [1][2] |

| 5-HT1C | < 6 | - | Low Affinity | |

| 5-HT2 | < 6 | - | Low Affinity | |

| α1-adrenergic | Moderate Affinity | Rat | - | [5] |

| α2-adrenergic | < 6 | - | Low Affinity | |

| D2 | < 6 | - | Low Affinity |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Partial Agonist Activity

A crucial aspect of the pharmacology of (S)-WAY 100135 is its partial agonist activity at 5-HT1A autoreceptors and 5-HT1D receptors.[1][5] While it acts as a silent antagonist at postsynaptic 5-HT1A receptors, its partial agonism at the somatodendritic 5-HT1A autoreceptors can lead to a decrease in serotonin release.[5] This is in contrast to truly silent antagonists like WAY-100635, which tend to increase serotonergic neuronal activity by blocking the autoreceptor-mediated negative feedback.[6]

Experimental Protocols

The characterization of (S)-WAY 100135 as a 5-HT1A receptor antagonist involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of (S)-WAY 100135 for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of (S)-WAY 100135 at the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells, or rat hippocampal tissue).

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

This compound stock solution.

-

Non-specific binding determinator: 10 µM 5-HT.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of (S)-WAY 100135 in assay buffer.

-

In a 96-well plate, add assay buffer, the radioligand ([3H]8-OH-DPAT) at a concentration close to its Kd, and the diluted (S)-WAY 100135.

-

For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value by non-linear regression analysis of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of (S)-WAY 100135 to antagonize agonist-stimulated G-protein activation.

Objective: To determine the potency of (S)-WAY 100135 as an antagonist of 5-HT1A receptor-mediated G-protein activation.

Materials:

-

Cell membranes expressing the 5-HT1A receptor.

-

[35S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP.

-

5-HT1A receptor agonist (e.g., 8-OH-DPAT).

-

This compound.

-

GTPγS for non-specific binding.

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of (S)-WAY 100135.

-

Add a fixed, sub-maximal concentration of the 5-HT1A agonist (e.g., the EC80 of 8-OH-DPAT) to stimulate G-protein activation.

-

Initiate the binding reaction by adding [35S]GTPγS and GDP.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by filtration and wash as described for the radioligand binding assay.

-

Quantify the bound [35S]GTPγS by scintillation counting.

-

Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of (S)-WAY 100135 to determine its IC50.

cAMP Accumulation Assay

This assay measures the functional consequence of 5-HT1A receptor activation (inhibition of adenylyl cyclase) and its blockade by (S)-WAY 100135.

Objective: To determine the ability of (S)-WAY 100135 to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

Whole cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

5-HT1A receptor agonist (e.g., 5-HT or 8-OH-DPAT).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of (S)-WAY 100135 in the presence of a PDE inhibitor.

-

Stimulate the cells with a fixed concentration of forskolin and a sub-maximal concentration of the 5-HT1A agonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Determine the concentration-dependent reversal of the agonist-induced decrease in cAMP levels by (S)-WAY 100135.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT1A receptor system. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its antagonist properties, make it suitable for a wide range of in vitro and in vivo studies. However, researchers should be mindful of its partial agonist activity at 5-HT1A autoreceptors and other serotonin receptor subtypes, as this can influence experimental outcomes. The detailed protocols provided in this guide offer a solid foundation for the accurate and reliable characterization of (S)-WAY 100135 and other 5-HT1A receptor ligands.

References

- 1. WAY-100135 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (S)-WAY 100135 Dihydrochloride: A Technical Guide

(S)-WAY 100135 dihydrochloride (B599025) , a potent and selective 5-HT1A receptor antagonist, has been a pivotal tool in serotonergic research. This technical guide provides an in-depth overview of its discovery, pharmacological profile, and the key experimental methodologies used in its characterization. It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.

Introduction

(S)-WAY 100135, chemically known as (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride, is a member of the phenylpiperazine class of serotonergic compounds.[1][2][3] Initially developed as a highly selective antagonist for the 5-HT1A receptor, it has been instrumental in elucidating the physiological and behavioral roles of this receptor subtype.[1][2] While initially believed to be a "silent" antagonist, some studies suggest it may possess partial agonist properties at other serotonin (B10506) receptor subtypes, such as the 5-HT1D receptor.[1] This guide will delve into the synthesis, mechanism of action, and key experimental findings related to (S)-WAY 100135.

Synthesis and Enantiomeric Separation

General Chiral HPLC Separation Protocol:

A common approach for the chiral separation of pharmaceutical compounds like WAY 100135 involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

Pharmacological Profile

(S)-WAY 100135 is characterized by its high affinity and selectivity for the 5-HT1A receptor. Its pharmacological profile has been determined through a series of in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of (S)-WAY 100135 for various receptors is typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

| Receptor | Species | Radioligand | Ki (nM) | pKi | Reference(s) |

| 5-HT1A | Human | [3H]8-OH-DPAT | 15 (IC50) | - | [2] |

| Rat | [3H]8-OH-DPAT | 34 (IC50) | - | [4][5] | |

| 5-HT1B | Human | - | >1000 (IC50) | <6 | [2] |

| Rat | - | - | 5.82 | [1] | |

| 5-HT1D | Human | - | >1000 (IC50) | 7.58 | [1] |

| 5-HT2 | Human | - | >1000 (IC50) | <6 | [2] |

| α1-adrenergic | Human | - | >1000 (IC50) | <6 | [2] |

| α2-adrenergic | Human | - | >1000 (IC50) | <6 | [2] |

| D2 | Human | - | >1000 (IC50) | <6 | [2] |

| Rat | [3H]-Spiperone | 389 | 6.41 | [6] |

Note: IC50 values are presented where Ki values were not explicitly stated. pKi is the negative logarithm of the Ki value.

Functional Activity

The functional activity of (S)-WAY 100135 as a 5-HT1A receptor antagonist is assessed through various functional assays, such as the forskolin-stimulated adenylate cyclase assay.

| Assay | System | Effect of (S)-WAY 100135 | Reference(s) |

| Forskolin-stimulated cAMP accumulation | CHO cells expressing human 5-HT1A receptors | Antagonism of 5-HT-induced inhibition of cAMP production | [7] |

| 8-OH-DPAT-induced hypothermia | Mice | Antagonism of hypothermic effect | [8][9][10] |

| In vivo microdialysis (5-HT release) | Rat hippocampus | Blocks 8-OH-DPAT-induced decrease in 5-HT release | [11][12][13] |

Mechanism of Action: 5-HT1A Receptor Signaling

(S)-WAY 100135 exerts its effects by blocking the activation of 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/Go proteins. Upon activation by serotonin, the Gi/Go protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize (S)-WAY 100135.

Receptor Binding Assay ([3H]8-OH-DPAT)

This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-WAY 100135 for the 5-HT1A receptor in rat hippocampal membranes.[8][9]

Materials:

-

Rat hippocampal tissue

-

[3H]8-OH-DPAT (radioligand)

-

(S)-WAY 100135 (test compound)

-

Serotonin (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters (GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet is resuspended in buffer to a desired protein concentration.

-

Assay: In a final volume of 1 mL, incubate the membrane preparation with a fixed concentration of [3H]8-OH-DPAT (e.g., 1 nM) and varying concentrations of (S)-WAY 100135.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled serotonin (e.g., 10 µM).

-

Incubation: Incubate the mixture at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of (S)-WAY 100135 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of (S)-WAY 100135 to antagonize the 5-HT1A agonist-induced inhibition of cAMP production in a cell line expressing the human 5-HT1A receptor.[5][7]

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor

-

(S)-WAY 100135

-

5-HT or 8-OH-DPAT (agonist)

-

IBMX (phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Cell Culture: Culture the CHO-5-HT1A cells to an appropriate confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of (S)-WAY 100135 for a defined period (e.g., 15 minutes).

-

Agonist Stimulation: Add a fixed concentration of a 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT) to the wells.

-

Forskolin Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

-

Incubation: Incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the ability of (S)-WAY 100135 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its functional antagonist potency (e.g., pA2 value).

In Vivo Microdialysis

This technique is used to measure the effect of (S)-WAY 100135 on extracellular serotonin levels in the brain of freely moving or anesthetized rats.[11][12][13]

Materials:

-

Male Sprague-Dawley rats

-

(S)-WAY 100135

-

8-OH-DPAT

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgery: Surgically implant a guide cannula targeting the desired brain region (e.g., ventral hippocampus or prefrontal cortex) in anesthetized rats. Allow for a recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer (S)-WAY 100135 (e.g., subcutaneously) followed by the 5-HT1A agonist 8-OH-DPAT.

-

Sample Collection: Continue collecting dialysate samples for several hours post-drug administration.

-

Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the serotonin levels as a percentage of the baseline and compare the effects of (S)-WAY 100135 on the 8-OH-DPAT-induced changes in serotonin release.

Conclusion

(S)-WAY 100135 dihydrochloride has proven to be a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in the central nervous system. Its high affinity and selectivity, coupled with its antagonist properties, have enabled researchers to dissect the complex signaling pathways and physiological functions mediated by this important receptor. The experimental methodologies detailed in this guide provide a framework for the continued study of this and other serotonergic compounds, contributing to a deeper understanding of serotonergic neurotransmission and its role in health and disease.

References

- 1. WAY-100135 - Wikipedia [en.wikipedia.org]

- 2. Way 100135 | inhibitor/agonist | CAS 133025-23-7 | Buy Way 100135 from Supplier InvivoChem [invivochem.com]

- 3. The effect of putative 5-HT1A receptor antagonists on 8-OH-DPAT-induced hypothermia in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. (+)-WAY 100135 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Effects of WAY 100635 and (-)-5-Me-8-OH-DPAT, a novel 5-HT1A receptor antagonist, on 8-OH-DPAT responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kirj.ee [kirj.ee]

- 10. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo microdialysis measures of extracellular serotonin in the rat hippocampus during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regional differences in the effect of the combined treatment of WAY 100635 and fluoxetine: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (S)-WAY 100135 Dihydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor critically involved in the modulation of mood, anxiety, and cognition. This technical guide provides a comprehensive overview of the pharmacological properties of (S)-WAY 100135, summarizing its binding affinity, functional activity, and in vivo effects. Detailed methodologies for key experimental assays are provided to facilitate further research and application of this important pharmacological tool.

Introduction

(S)-WAY 100135, a phenylpiperazine derivative, has been instrumental in elucidating the physiological and pathophysiological roles of the 5-HT1A receptor. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its antagonist properties, make it an invaluable tool for in vitro and in vivo studies. This document serves as a technical resource, presenting a detailed pharmacological profile of (S)-WAY 100135 and standardized protocols for its characterization.

Receptor Binding Profile

The affinity of (S)-WAY 100135 for various neurotransmitter receptors has been determined through radioligand binding assays. The data consistently demonstrate its high affinity and selectivity for the 5-HT1A receptor.

Table 1: Receptor Binding Affinity of (S)-WAY 100135

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | - | 15 | Tocris Bioscience |

| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | - | 34[1] | MedChemExpress |

| 5-HT1B | >1000 | >1000 | Tocris Bioscience | ||

| 5-HT1C | >1000 | >1000 | Tocris Bioscience | ||

| 5-HT1D | pKi = 7.58 | - | MedKoo Biosciences[2] | ||

| 5-HT2 | >1000 | >1000 | Tocris Bioscience | ||

| α1-Adrenergic | >1000 | >1000 | Tocris Bioscience | ||

| α2-Adrenergic | >1000 | >1000 | Tocris Bioscience | ||

| D2 Dopamine | >1000 | >1000 | Tocris Bioscience |

Note: pKi is the negative logarithm of the Ki value. A pKi of 7.58 corresponds to a Ki of approximately 26.3 nM.

Functional Activity

(S)-WAY 100135 acts as a silent antagonist at 5-HT1A receptors, meaning it blocks the receptor without initiating a functional response on its own. This has been demonstrated in various functional assays.

Table 2: Functional Antagonist Activity of (S)-WAY 100135

| Assay Type | Agonist | Tissue/System | pA2 | Reference |

| Hyperpolarization | 5-HT | Rat Isolated Superior Cervical Ganglion | 7.5 ((+)-enantiomer)[3] | Rhodes et al., 1993 |

| Electrically Evoked Contractions | 5-Carboxamidotryptamine | Guinea-Pig Ileum | 7.2 | MedChemExpress[1] |

Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.

In Vivo Pharmacology

In vivo studies have demonstrated the physiological and behavioral effects of (S)-WAY 100135 administration, highlighting its anxiolytic-like properties and its ability to modulate neurotransmitter release.

Table 3: In Vivo Effects of (S)-WAY 100135

| Animal Model | Dosing (mg/kg) | Route | Observed Effect | Reference |

| Mouse (Elevated Plus-Maze) | 10 | s.c. | Increased open arm entries and time (anxiolytic-like)[4] | Rodgers and Cole, 1994 |

| Mouse (Elevated Plus-Maze) | 2.5-5.0 | s.c. | Minor reductions in risk assessment measures[4] | Rodgers and Cole, 1994 |

| Mouse (Elevated Plus-Maze) | 20 | s.c. | Loss of anxiolytic effect on percent open arm time[4] | Rodgers and Cole, 1994 |

| Rat (Locomotor Activity) | 1.25, 2.5, 5, 10, 20 | i.p. | No effect on locomotor activity when given alone[5] | Wedzony et al., 2000 |

| Rat (MK-801-induced Locomotion) | 10, 20 | i.p. | Attenuated locomotor stimulant effects of MK-801[5] | Wedzony et al., 2000 |

| Rat (Working Memory) | 1.25, 2.5 | i.p. | Attenuated detrimental effects of MK-801[5] | Wedzony et al., 2000 |

| Guinea Pig (Dorsal Raphe Firing) | 0.5 | i.v. | Antagonized 8-OH-DPAT-induced inhibition of neuronal firing[6] | Anonymous |

Signaling Pathways

The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase and modulation of ion channel activity. As an antagonist, (S)-WAY 100135 blocks these downstream signaling events initiated by agonists.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol outlines a method to determine the binding affinity (Ki) of (S)-WAY 100135 for the 5-HT1A receptor using a competition binding assay with a radiolabeled agonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the putative 5-HT1A antagonists WAY100135 and SDZ 216-525 on 5-HT neuronal firing in the guinea-pig dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-WAY 100135 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-WAY 100135 dihydrochloride (B599025), a potent and selective 5-HT1A receptor antagonist. This document consolidates key chemical properties, details its mechanism of action through relevant signaling pathways, and outlines established experimental protocols for its use in preclinical research.

Core Compound Information

(S)-WAY 100135 dihydrochloride is a crucial tool in neuropharmacology for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its high selectivity allows for the precise dissection of serotonergic signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 149007-54-5[1][2] |

| Molecular Formula | C₂₄H₃₃N₃O₂·2HCl[1][2] |

| Molecular Weight | 468.47 g/mol [1][2] |

| Purity | ≥98%[1][2] |

| Solubility | Soluble to 100 mM in DMSO and to 5 mM in water with gentle warming.[1][2] |

| Storage | Desiccate at +4°C[1][2] |

| IC₅₀ | 15 nM for 5-HT1A receptor[1][2] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.

Upon activation by the endogenous ligand serotonin (B10506) (5-HT), the 5-HT1A receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Furthermore, the βγ-subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. These actions collectively result in neuronal hyperpolarization and a reduction in neuronal excitability. This compound blocks these effects by preventing the binding of serotonin to the 5-HT1A receptor.

The 5-HT1A receptor has also been shown to influence other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.

Experimental Protocols

This compound is utilized in a variety of experimental paradigms to probe the function of the 5-HT1A receptor. Below are summaries of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the 5-HT1A receptor.

-

Objective: To quantify the binding affinity (Ki) of this compound to 5-HT1A receptors.

-

Materials:

-

Cell membranes expressing the 5-HT1A receptor (e.g., from CHO-K1 cells or rat hippocampus).

-

Radioligand, typically [³H]8-OH-DPAT.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4).

-

Non-specific binding control (e.g., 10 µM serotonin).

-

Glass fiber filters and a filtration apparatus.

-

Scintillation counter.

-

-

Methodology:

-

Incubate the cell membranes with a fixed concentration of the radioligand ([³H]8-OH-DPAT) and varying concentrations of this compound.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Murine Elevated Plus-Maze Test

This behavioral assay is used to assess the anxiolytic-like effects of this compound.

-

Objective: To evaluate the anxiety-modulating effects of this compound in mice.

-

Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.

-

Animals: Male mice are commonly used.

-

Methodology:

-

Habituate the mice to the testing room for at least 60 minutes prior to the experiment.

-

Administer this compound (e.g., 2.5-20.0 mg/kg, intraperitoneally) or vehicle control at a predetermined time before the test.[1]

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a set period (typically 5 minutes).

-

Record the behavior of the mouse using a video camera.

-

Analyze the video recordings for parameters such as the number of entries into and the time spent in the open and closed arms.

-

-

Expected Outcome for Anxiolytic Effect: An increase in the time spent in and the number of entries into the open arms.

In Vivo Microdialysis

This technique is employed to measure the effect of this compound on neurotransmitter levels in the brains of freely moving animals.

-

Objective: To determine the impact of this compound on extracellular levels of serotonin and other neurotransmitters in specific brain regions (e.g., hippocampus, dorsal raphe nucleus).

-

Methodology:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized rat.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Administer this compound systemically (e.g., subcutaneously).[4]

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Electrophysiology in the Dorsal Raphe Nucleus

This technique is used to investigate the effects of this compound on the electrical activity of serotonergic neurons.

-

Objective: To assess the antagonist properties of this compound at 5-HT1A autoreceptors on dorsal raphe neurons.

-

Preparation: Brain slices containing the dorsal raphe nucleus from rats or mice.

-

Methodology:

-

Prepare acute brain slices containing the dorsal raphe nucleus.

-

Perform whole-cell patch-clamp or extracellular single-unit recordings from identified serotonergic neurons.

-

Record the baseline firing rate of the neurons.

-

Apply a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) to inhibit neuronal firing.

-

Apply this compound to the bath and observe its ability to block or reverse the agonist-induced inhibition of neuronal firing.

-

This technical guide provides a comprehensive starting point for researchers working with this compound. For more detailed information, it is recommended to consult the primary literature cited.

References

- 1. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurochemical profile of the selective and silent 5-HT1A receptor antagonist WAY100135: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of (S)-WAY 100135 dihydrochloride in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (S)-WAY 100135 dihydrochloride (B599025), a potent and selective 5-HT1A receptor antagonist. The information herein is intended to support researchers, scientists, and drug development professionals in the effective use of this compound in their studies.

Core Chemical Information

(S)-WAY 100135 dihydrochloride, with the chemical name (S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride, is a widely used research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes.

| Property | Value |

| Molecular Formula | C₂₄H₃₃N₃O₂ · 2HCl |

| Molecular Weight | 468.47 g/mol |

| CAS Number | 149007-54-5 |

| Appearance | White to off-white solid |

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that the free base of (S)-WAY 100135 is soluble in DMSO but not in water.

| Solvent | Concentration (mM) | Concentration (mg/mL) | Conditions |

| DMSO | 100 | 46.85 | - |

| Water | 10 | 4.68 | with sonication[1] |

| Water | 5 | 2.34 | with gentle warming[1] |

Stability Profile

Detailed quantitative stability studies on this compound under various conditions such as pH, light, and elevated temperatures are not extensively available in the public domain. However, based on product information from various suppliers, the following general stability and storage recommendations can be made:

-

Solid Form: The solid dihydrochloride salt is stable when stored desiccated at +4°C.[1]

-

Stock Solutions:

-

DMSO Stock Solutions: Can be stored at -20°C or -80°C for extended periods.

-

Aqueous Solutions: It is recommended to prepare aqueous solutions fresh and not to store them for more than one day, suggesting limited stability in aqueous media.

-

The lack of comprehensive public data on forced degradation studies means that potential degradation pathways and the identity of degradation products are not well-characterized. For critical applications, it is advisable to conduct in-house stability assessments under the specific experimental conditions to be used.

Experimental Protocols

Solubility Determination Protocol

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Solubility Determination Workflow

Stability Study (Forced Degradation) Protocol

This generalized protocol for a forced degradation study can be adapted to assess the stability of this compound. The goal is to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Workflow

Signaling Pathways

This compound exerts its effects by antagonizing the 5-HT1A receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.

Canonical 5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by its endogenous ligand, serotonin, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA). By blocking this receptor, (S)-WAY 100135 prevents these downstream effects.

Canonical 5-HT1A Receptor Signaling Pathway

Modulation of Ion Channels

The βγ-subunit of the activated Gi/o protein can also directly modulate the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane. Additionally, it can inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx. Both of these actions contribute to a decrease in neuronal excitability. (S)-WAY 100135, by preventing the activation of the Gi/o protein, antagonizes these effects on ion channels.

Ion Channel Modulation by 5-HT1A Receptors

References

In Vitro Binding Affinity of (S)-WAY 100135 for Serotonin Receptors: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro binding affinity of (S)-WAY 100135 for various serotonin (B10506) (5-HT) receptors. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neuroscience. This document summarizes key binding affinity data, details common experimental protocols, and visualizes relevant pathways and workflows.

Introduction

(S)-WAY 100135, the (S)-enantiomer of WAY-100135, is a phenylpiperazine derivative widely recognized for its potent and selective antagonist activity at the serotonin 1A (5-HT1A) receptor.[1][2] Its high affinity for this receptor subtype has established it as a valuable pharmacological tool for studying the physiological and behavioral roles of the 5-HT1A receptor. While initially considered highly selective, subsequent research has revealed interactions with other receptor types, albeit with lower affinity.[2] This guide focuses on the in vitro binding characteristics of the more active (S)-enantiomer. The antagonist activity of the (+)-enantiomer (presumably the S-enantiomer) is greater than the (-)-enantiomer.[3]

Quantitative Binding Affinity Data

The in vitro binding affinity of (S)-WAY 100135 has been characterized across a range of serotonin receptor subtypes and other neurotransmitter receptors. The following table summarizes the available quantitative data from radioligand binding assays.

| Receptor Subtype | Affinity Value | Radioligand Used | Tissue/Cell Line | Reference(s) |

| 5-HT1A | IC50 = 15 nM | [3H]8-OH-DPAT | Rat Hippocampus | [1] |

| pA2 = 7.5 | 5-HT | Rat isolated superior cervical ganglion | [3] | |

| 5-HT1B | IC50 > 1000 nM | Not Specified | Not Specified | [1] |

| 5-HT1C (now 5-HT2C) | IC50 > 1000 nM | Not Specified | Not Specified | [1] |

| 5-HT2 | IC50 > 1000 nM | Not Specified | Not Specified | [1] |

| α1-Adrenoceptor | Moderate Affinity | Not Specified | Not Specified | [2] |

| IC50 > 1000 nM | Not Specified | Not Specified | [1] | |

| α2-Adrenoceptor | IC50 > 1000 nM | Not Specified | Not Specified | [1] |

| D2 Receptor | IC50 > 1000 nM | Not Specified | Not Specified | [1] |

Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

Experimental Protocols

The determination of in vitro binding affinities for (S)-WAY 100135 typically involves competitive radioligand binding assays.[4] These assays measure the ability of the unlabeled compound ((S)-WAY 100135) to displace a radiolabeled ligand from its receptor.[4][5]

Membrane Preparation

-

Tissue/Cell Homogenization : Tissues (e.g., rat hippocampus) or cultured cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

-

Centrifugation : The homogenate undergoes a low-speed centrifugation to remove large cellular debris.[6] The resulting supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes containing the receptors.[6]

-

Washing and Storage : The membrane pellet is washed and resuspended in fresh buffer.[6] For storage, the membranes are often resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C.[6]

-

Protein Quantification : The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]

Competitive Radioligand Binding Assay

-

Assay Setup : The assay is typically performed in a 96-well plate format.[6] Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound ((S)-WAY 100135).[4]

-

Incubation : The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

-

Separation of Bound and Free Radioligand : Following incubation, the receptor-bound radioligand is separated from the unbound radioligand.[4] This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.[4][6]

-

Washing : The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]

-

Radioactivity Measurement : The radioactivity retained on the filters is quantified using a scintillation counter.[6]

Data Analysis

-

Specific Binding Calculation : Non-specific binding is determined in the presence of a high concentration of a known ligand for the target receptor and is subtracted from the total binding to yield specific binding.

-

IC50 Determination : The concentration of (S)-WAY 100135 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of a competitive radioligand binding assay.

5-HT1A Receptor Signaling Pathways

(S)-WAY 100135 exerts its effects by blocking the signaling cascades initiated by the activation of the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[7] Its activation leads to the modulation of several downstream signaling pathways.

References

- 1. (S)-WAY 100135 dihydrochloride | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

- 2. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

Initial In Vivo Studies of (S)-WAY 100135 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] This technical guide provides a comprehensive overview of the initial in vivo studies conducted in animal models to elucidate its pharmacological profile. The document details its effects on anxiety, social and aggressive behaviors, and sensorimotor gating, as well as its neurochemical and electrophysiological impact. This guide is intended for researchers, scientists, and drug development professionals working on serotonergic neurotransmission and related central nervous system disorders.

Mechanism of Action

(S)-WAY 100135 acts as a competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[3] Presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, normally function to inhibit serotonin release. By blocking these autoreceptors, (S)-WAY 100135 can prevent this negative feedback, thereby influencing serotonergic neuronal activity.[4] Postsynaptically, it blocks 5-HT1A receptors on target neurons in various brain regions, such as the hippocampus, preventing the effects of endogenous serotonin.[3]

Data Presentation: Summary of In Vivo Studies

The following tables summarize the key findings from initial in vivo studies of (S)-WAY 100135 dihydrochloride in various animal models.

Table 1: Behavioral Studies

| Behavioral Paradigm | Animal Model | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference |

| Elevated Plus-Maze | Male DBA mice | 2.5 - 20.0 | Not Specified | Anxiolytic-like effects observed at 10 mg/kg, with increased open arm entries and time.[2] | [2] |

| Resident-Intruder | Male mice | 1.0 - 10.0 | s.c. | Enhanced offensive behavior at 2.5 and 5.0 mg/kg; reduced at 10.0 mg/kg.[1] | [1] |

| MK-801-Induced Hyperlocomotion | Rats | 1.25 - 20.0 | Not Specified | Attenuated the locomotor stimulant effects of MK-801 at 10 and 20 mg/kg.[5] | [5] |

| MK-801-Induced Prepulse Inhibition Deficit | Rats | 1.25 - 20.0 | Not Specified | Attenuated the disruptive effects of MK-801 on sensorimotor gating at 1.25 and 2.5 mg/kg.[5] | [5] |

Table 2: Neurochemical and Electrophysiological Studies

| Experimental Model | Animal Model | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference |

| In Vivo Microdialysis | Rat hippocampus | 1.0 - 10.0 | s.c. | Blocked the 8-OH-DPAT-induced decrease in hippocampal 5-HT release.[3] (S)-WAY 100135 alone (0.63-20 mg/kg) caused a transient, dose-dependent decrease in 5-HT levels, suggesting partial agonist properties at somatodendritic autoreceptors.[6] | [3][6] |

| Single-Unit Electrophysiology | Freely moving cats (dorsal raphe nucleus) | 0.025 - 1.0 | i.v. | Moderately depressed neuronal activity at all doses tested. Weakly attenuated the inhibitory effect of 8-OH-DPAT.[4] | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the methodologies employed in the key in vivo studies of (S)-WAY 100135.

Elevated Plus-Maze Test for Anxiolytic-Like Activity

This test is used to assess anxiety-like behavior in rodents.[7]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

-

Procedure:

-

Animals are habituated to the testing room before the experiment.

-

(S)-WAY 100135 or vehicle is administered at specified doses and routes.

-

After a set pre-treatment time, the animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a defined period (typically 5 minutes).

-

-

Parameters Measured:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

Ethological measures such as head-dips and stretched-attend postures.[2]

-

-

Interpretation: An increase in the proportion of time spent and entries made into the open arms is indicative of an anxiolytic-like effect.

Resident-Intruder Paradigm for Social and Agonistic Behavior

This paradigm is a standardized test to measure offensive and defensive behaviors in a semi-natural setting.[8]

-

Animals: Male mice are typically used. One mouse is designated the "resident" and is housed individually to establish territory. An unfamiliar male mouse is the "intruder."

-

Procedure:

-

The resident mouse is treated with (S)-WAY 100135 or vehicle.

-

After a pre-treatment period, the intruder is introduced into the resident's home cage.

-

The ensuing interaction is recorded for a set duration (e.g., 10 minutes).

-

-

Parameters Measured:

-

Latency to the first attack.

-

Frequency and duration of aggressive behaviors (e.g., biting, tail rattling).

-

Frequency and duration of social investigation (e.g., sniffing).

-

Defensive and submissive postures of both animals.

-

-

Interpretation: Changes in the intensity and frequency of aggressive or social behaviors are assessed to determine the drug's effect on these domains.

MK-801-Induced Prepulse Inhibition (PPI) Deficit

This model is used to study sensorimotor gating, a process that is deficient in certain neuropsychiatric disorders. The non-competitive NMDA receptor antagonist MK-801 is used to induce a deficit in PPI.[9]

-

Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.

-

Procedure:

-

Animals (typically rats) are administered (S)-WAY 100135 or vehicle, followed by MK-801 or vehicle.

-

After a pre-treatment period, the animal is placed in the startle chamber for an acclimation period.

-

A series of trials are presented, including:

-

Pulse-alone trials (a loud startling stimulus).

-

Prepulse-pulse trials (a weaker, non-startling prepulse stimulus precedes the startling pulse).

-

No-stimulus trials (background noise only).

-

-

-

Parameters Measured:

-

Startle amplitude in response to the pulse-alone trials.

-

Startle amplitude in the prepulse-pulse trials.

-

-

Interpretation: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. A reversal of the MK-801-induced deficit in PPI suggests a potential antipsychotic-like effect.

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[10][11]

-

Procedure:

-

A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus).

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Extracellular molecules diffuse across the dialysis membrane into the perfusion fluid, which is collected as dialysate.

-

(S)-WAY 100135 and other pharmacological agents are administered systemically.

-

Dialysate samples are collected at regular intervals and analyzed using techniques such as high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.

-

-

Interpretation: Changes in the extracellular levels of neurotransmitters following drug administration provide insights into the drug's neurochemical effects.

Single-Unit Electrophysiology

This technique allows for the recording of the electrical activity (action potentials) of individual neurons in the brain of anesthetized or freely moving animals.[4]

-

Procedure:

-

A microelectrode is stereotaxically lowered into the brain region of interest (e.g., dorsal raphe nucleus).

-

The electrode is positioned to isolate the action potentials of a single neuron.

-

The spontaneous firing rate of the neuron is recorded.

-

(S)-WAY 100135 and other compounds are administered (e.g., intravenously), and changes in the neuron's firing rate and pattern are recorded.

-

-

Interpretation: Alterations in the firing rate and pattern of neurons provide direct evidence of the drug's effect on neuronal activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of (S)-WAY 100135 at the 5-HT1A Receptor.

Caption: General Experimental Workflow for Behavioral Studies.

Conclusion

The initial in vivo studies of this compound have established its profile as a 5-HT1A receptor antagonist with clear effects in various animal models. Its anxiolytic-like properties, modulation of aggressive behavior, and ability to counteract sensorimotor gating deficits induced by an NMDA receptor antagonist highlight its potential as a tool for investigating the role of the 5-HT1A receptor in these domains. The neurochemical and electrophysiological data, while sometimes complex, generally support its antagonist activity at 5-HT1A receptors. Further research, including full dose-response studies, pharmacokinetic profiling, and investigation into its effects on downstream signaling pathways, is warranted to fully characterize the therapeutic potential of this compound.

References

- 1. Effects of the 5-HT1A antagonist (+)-WAY-100135 on murine social and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical profile of the selective and silent 5-HT1A receptor antagonist WAY100135: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo microdialysis measures of extracellular serotonin in the rat hippocampus during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-WAY 100135 Dihydrochloride: A Technical Guide to its High Selectivity for the 5-HT1A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding selectivity of (S)-WAY 100135 dihydrochloride (B599025) for the serotonin (B10506) 1A (5-HT1A) receptor over other major neurotransmitter receptors. (S)-WAY 100135 is a potent and selective 5-HT1A receptor antagonist, making it a valuable tool in neuroscience research and a reference compound in drug discovery programs targeting the serotonergic system. This document compiles quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to serve as a comprehensive resource.

Core Selectivity Profile

(S)-WAY 100135 dihydrochloride demonstrates a high affinity for the 5-HT1A receptor, with reported IC50 values in the low nanomolar range. Its selectivity is pronounced when compared to its affinity for other serotonin receptor subtypes, as well as adrenergic and dopaminergic receptors, where its binding affinity is significantly lower.

Table 1: Binding Affinity Profile of this compound

| Receptor | Ligand Parameter | Value (nM) | Fold Selectivity vs. 5-HT1A |

| 5-HT1A | IC50 | 15 | - |

| 5-HT1B | pKi (WAY-100135) | 5.82 (translates to Ki of ~1514)[1] | ~101 |

| 5-HT1C | IC50 | >1000 | >66 |

| 5-HT1D | pKi (WAY-100135) | 7.58 (translates to Ki of ~26.3)[1] | ~1.75 |

| 5-HT2 | IC50 | >1000 | >66 |

| α1-Adrenergic | IC50 | >1000 | >66 |

| α2-Adrenergic | IC50 | >1000 | >66 |

| D2 Dopamine | IC50 | >1000 | >66 |

Note: Fold selectivity is calculated using the IC50 value of 15 nM for the 5-HT1A receptor. A higher fold selectivity indicates a greater preference for the 5-HT1A receptor.

Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity of compounds like (S)-WAY 100135.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity of (S)-WAY 100135 for the 5-HT1A receptor, commonly using rat hippocampal membranes, which are rich in this receptor subtype.

1. Membrane Preparation:

-

Male Sprague-Dawley rats are euthanized, and the hippocampi are rapidly dissected on ice.[2]

-

The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.[3]

-

The homogenate is centrifuged at low speed to remove large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.[3]

-

The membrane pellet is washed and resuspended in a fresh buffer to a final protein concentration determined by a protein assay (e.g., Bradford or BCA method).[3]

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]

-

A fixed concentration of the radioligand, typically [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A agonist.[2] The concentration is usually chosen to be close to its Kd value for the 5-HT1A receptor.

-

Increasing concentrations of the unlabeled competitor compound, this compound.

-

The prepared membrane homogenate.[3]

-

-

For the determination of non-specific binding, a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) is added instead of the competitor.[2]

3. Incubation and Filtration:

-

The plates are incubated, typically for 60-90 minutes at 25°C or 30°C, to allow the binding to reach equilibrium.[3][4]

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[3]

-

The filters are washed multiple times with an ice-cold wash buffer to remove any unbound radioactivity.[3]

4. Data Analysis:

-

The radioactivity trapped on the filters is quantified using a scintillation counter.[3]

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of (S)-WAY 100135 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To further elucidate the context of (S)-WAY 100135's mechanism and evaluation, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow.

References

Understanding the Stereochemistry of (S)-WAY 100135 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract